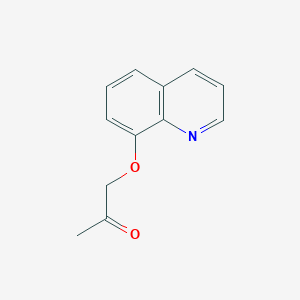

8-(2-Oxopropoxy)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-quinolin-8-yloxypropan-2-one |

InChI |

InChI=1S/C12H11NO2/c1-9(14)8-15-11-6-2-4-10-5-3-7-13-12(10)11/h2-7H,8H2,1H3 |

InChI Key |

WBRXGDRANCHIDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 8 2 Oxopropoxy Quinoline

Reactivity of the Quinoline (B57606) Core in 8-(2-Oxopropoxy)quinoline

The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. ecorfan.org This fusion results in a unique electronic landscape that influences its reactivity. The benzene ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution. ecorfan.orggcwgandhinagar.com

The quinoline nucleus, while aromatic, undergoes electrophilic substitution reactions less readily than benzene due to the electron-withdrawing nature of the nitrogen atom. ecorfan.orguop.edu.pk These reactions typically require vigorous conditions and substitution occurs preferentially on the benzene ring portion of the molecule, at positions C-5 and C-8. gcwgandhinagar.comuop.edu.pk The presence of the 8-(2-oxopropoxy) group, an electron-donating substituent, is expected to activate the quinoline ring towards electrophilic attack, particularly at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions for quinoline derivatives include:

Nitration: Treatment of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Sulfonation: Reaction with fuming sulfuric acid at 220°C produces primarily quinoline-8-sulfonic acid. uop.edu.pk

Bromination: Bromination of 8-methoxyquinoline, a compound structurally similar to 8-(2-oxopropoxy)quinoline, results in the formation of 5-bromo-8-methoxyquinoline. acgpubs.org This suggests that bromination of 8-(2-Oxopropoxy)quinoline would likely yield 5-bromo-8-(2-oxopropoxy)quinoline.

Table 1: Electrophilic Aromatic Substitution Reactions of Quinoline Derivatives

| Reaction | Reagents | Major Product(s) | Reference(s) |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid | uop.edu.pk |

| Bromination | Br₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. gcwgandhinagar.comuop.edu.pk This reactivity is enhanced if the ring is quaternized or if there is a good leaving group present at these positions.

Examples of nucleophilic substitution on the quinoline ring include:

Amination: Reaction with sodamide in liquid ammonia (B1221849) (Chichibabin reaction) can introduce an amino group at the 2-position. uop.edu.pk

Hydroxylation: Fusion with potassium hydroxide (B78521) can lead to the formation of 2-hydroxyquinoline (B72897) (carbostyril). uop.edu.pkiust.ac.ir

Reaction with Organometallics: Organolithium reagents can add to the 2-position. uop.edu.pk

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it basic and nucleophilic. It can react with acids to form salts and with alkyl halides to form quaternary ammonium (B1175870) salts. uop.edu.pk The quinoline ring can also be reduced. Mild reduction with tin and hydrochloric acid selectively reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with hydrogen and a platinum catalyst can lead to the saturation of both rings, forming decahydroquinoline. uop.edu.pk

Reactivity of the 2-Oxopropoxy Side Chain

The 2-oxopropoxy side chain contains two reactive functional groups: a ketone and an ether linkage.

The carbonyl group of the ketone is a site for various nucleophilic addition and condensation reactions. For instance, O-alkylation of 3,4-dihydro-8-hydroxyquinolin-2(1H)-one with chloroacetone (B47974) can yield 3,4-dihydro-8-(2-oxopropoxy)quinolin-2(1H)-one. researchgate.net This ketone can then undergo further reactions. For example, reduction of a ketone to a secondary alcohol can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This transformation is a key step in the synthesis of more complex heterocyclic systems. researchgate.net The ketone can also participate in condensation reactions with amines or other nucleophiles. smolecule.com

Table 2: Representative Reactions of the Ketone Functionality

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Reduction | NaBH₄ | Secondary Alcohol | researchgate.net |

| Condensation | Amines | Imines/Enamines | smolecule.com |

| Reformatsky-type condensation | Ethyl 2-(bromomethyl)prop-2-enoate | Substituted furanone | researchgate.net |

Ethers are generally unreactive but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The cleavage of the ether bond in 8-(2-oxopropoxy)quinoline would result in 8-hydroxyquinoline (B1678124) and a derivative of propanone. The mechanism of cleavage, either SN1 or SN2, depends on the structure of the groups attached to the ether oxygen. libretexts.org Given the structure of 8-(2-oxopropoxy)quinoline, the cleavage would likely proceed via an SN2 mechanism at the less hindered carbon of the propoxy chain.

Intramolecular Cyclization and Rearrangement Pathways

The presence of a ketone carbonyl group and an adjacent methylene (B1212753) group in the 2-oxopropoxy side chain of 8-(2-oxopropoxy)quinoline creates a reactive site ripe for intramolecular reactions. The most probable transformations involve the formation of new heterocyclic rings fused to the quinoline core, specifically at the 7-position. These reactions can typically be promoted by either acidic or basic catalysts.

One of the most anticipated pathways is an intramolecular aldol-type condensation . In the presence of a base, a proton can be abstracted from the methyl group adjacent to the carbonyl (the C3' position of the side chain), generating an enolate. This enolate can then act as a nucleophile, attacking the electron-rich C7 position of the quinoline ring. Subsequent dehydration would lead to the formation of a five-membered furan (B31954) ring. This type of cyclization is a known route for creating fused heterocyclic systems.

Alternatively, under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. This could be followed by an intramolecular electrophilic attack on the C7 position of the quinoline ring. Tautomerization and dehydration would then yield a fused furan derivative. The general principle of intramolecular aldol (B89426) reactions leading to five- or six-membered rings is a well-established concept in organic chemistry. libretexts.orgchemtube3d.com

The synthesis of related fused quinoline systems, such as furo[3,2-h]quinolines and pyrano[3,2-h]quinolines, often starts from 8-hydroxyquinoline, underscoring the feasibility of cyclization at the C7 position. For instance, furo[3,2-h]quinolines have been synthesized from 8-hydroxyquinolines and acetylenic compounds, indicating that the formation of a five-membered ring fused at this position is a favorable process. thieme-connect.combenthamdirect.comingentaconnect.commdpi.com Similarly, the synthesis of pyrano[3,2-h]quinolines from 8-hydroxyquinoline derivatives further supports the potential for forming fused heterocyclic rings at this location. slideshare.netiiste.orgmdpi.comsioc-journal.cngreenpharmacy.info

A less likely, but still conceivable, pathway could involve rearrangement of the 2-oxopropoxy side chain prior to or concurrently with cyclization. For example, a iiste.orgiiste.org-sigmatropic rearrangement, such as a Claisen rearrangement, is a common reaction for allyl aryl ethers. While 8-(2-oxopropoxy)quinoline is not an allyl ether, related rearrangements in similar systems cannot be entirely ruled out under specific thermal or catalytic conditions.

The expected products from these intramolecular cyclization reactions are summarized in the table below.

| Starting Material | Proposed Reaction Type | Plausible Product(s) |

| 8-(2-Oxopropoxy)quinoline | Intramolecular Aldol-type Condensation | 2-Methylfuro[3,2-h]quinoline |

| 8-(2-Oxopropoxy)quinoline | Acid-Catalyzed Cyclization/Dehydration | 2-Methylfuro[3,2-h]quinoline |

Elucidation of Reaction Mechanisms in Key Transformations of 8-(2-Oxopropoxy)quinoline

The elucidation of the precise reaction mechanisms for the transformations of 8-(2-oxopropoxy)quinoline would rely on a combination of experimental evidence and computational studies.

For the proposed intramolecular aldol-type condensation:

The mechanism, catalyzed by a base (B:), would likely proceed through the following steps:

Enolate Formation: The base abstracts an acidic α-proton from the terminal methyl group of the 2-oxopropoxy side chain to form a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic C7 position of the quinoline ring. This step is an intramolecular nucleophilic aromatic substitution-type reaction, which is generally more feasible on electron-deficient aromatic rings or through specific activation.

Protonation/Tautomerization: The resulting intermediate would likely undergo protonation and tautomerization.

Dehydration: Under heating or acidic/basic conditions, the intermediate alcohol would dehydrate to form the final aromatic furo[3,2-h]quinoline derivative. The driving force for this step is the formation of a stable, extended aromatic system.

This proposed mechanism is analogous to other intramolecular cyclizations that form fused heterocyclic systems. nih.govmdpi.com

For the proposed acid-catalyzed cyclization:

Under acidic conditions (H⁺), the mechanism is expected to involve:

Protonation of the Carbonyl: The ketone oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated side chain could then undergo an intramolecular electrophilic attack on the electron-rich C7 position of the quinoline ring.

Formation of a Cationic Intermediate: This would lead to a cationic intermediate (a sigma complex).

Deprotonation and Dehydration: Loss of a proton to restore the aromaticity of the quinoline ring, followed by dehydration of the resulting alcohol, would yield the fused furan ring. The principles of acid-catalyzed cyclization of substrates with acetal (B89532) or ketone functionalities are well-documented for related aromatic systems. wuxiapptec.com

To definitively confirm these mechanisms, several experimental and theoretical approaches would be necessary:

Isolation and Characterization of Intermediates: If any intermediates are stable enough, their isolation and structural elucidation using techniques like NMR, IR, and mass spectrometry would provide direct evidence for the reaction pathway.

Isotope Labeling Studies: Using deuterium-labeled starting materials (e.g., at the methyl group of the oxopropoxy chain) could help trace the path of atoms throughout the reaction and confirm the site of initial deprotonation.

Kinetic Studies: Measuring the reaction rates under different concentrations of reactants and catalysts can provide insights into the rate-determining step of the reaction.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the potential energy surface of the reaction, calculate the activation energies for different proposed pathways, and predict the geometries of transition states and intermediates. wuxiapptec.com

While the specific reactivity of 8-(2-oxopropoxy)quinoline awaits detailed experimental investigation, the foundational principles of organic chemistry and the known behavior of related quinoline derivatives provide a solid framework for predicting its intramolecular cyclization and rearrangement pathways.

Coordination Chemistry and Ligand Design Principles for 8 2 Oxopropoxy Quinoline

The Role of 8-(2-Oxopropoxy)quinoline as a Multidentate Ligand

While the structure of 8-(2-Oxopropoxy)quinoline—featuring a quinoline (B57606) nitrogen atom, an ether oxygen, and a carbonyl oxygen—suggests potential for multidentate coordination with metal ions, no specific studies investigating its role as a ligand were identified. Research on the parent compound, 8-hydroxyquinoline (B1678124), extensively documents its behavior as a potent bidentate chelating agent through its phenolic oxygen and quinoline nitrogen atoms scirp.orgnih.govwikipedia.org. However, information detailing the specific coordination behavior of the 2-oxopropoxy derivative is not present in the available literature.

There is no available research data specifically investigating the chelation modes and binding sites of 8-(2-Oxopropoxy)quinoline. The presence of the quinoline nitrogen, ether oxygen, and carbonyl oxygen provides multiple potential donor atoms, which could lead to various coordination modes (e.g., bidentate N,O- or tridentate N,O,O-chelation). However, without experimental or computational studies, any description of its binding behavior would be purely speculative.

No scientific articles detailing the synthesis and characterization of metal complexes specifically with 8-(2-Oxopropoxy)quinoline as a ligand were found. The literature contains numerous examples of the synthesis of metal complexes using the related 8-hydroxyquinoline ligand with various metal ions, which are typically characterized using methods like FT-IR, UV-visible spectroscopy, and magnetic susceptibility measurements researchgate.netpjmhsonline.comresearchgate.net. However, this information cannot be directly extrapolated to the title compound.

Application of 8-(2-Oxopropoxy)quinoline Complexes in Catalysis

There is a lack of specific information in the scientific literature regarding the application of metal complexes of 8-(2-Oxopropoxy)quinoline in the field of catalysis.

No studies were identified that describe the development or application of catalytic systems based on 8-(2-Oxopropoxy)quinoline complexes.

The search for the use of 8-(2-Oxopropoxy)quinoline complexes in carbon-carbon bond formation reactions yielded no results. While complexes of other quinoline derivatives, such as Pd(quinoline-8-carboxylate)₂, have been identified as efficient, phosphine-free catalysts for Heck and Suzuki reactions with unactivated aryl bromides, there is no corresponding data for complexes of 8-(2-Oxopropoxy)quinoline organic-chemistry.org.

No literature was found that explores the use of 8-(2-Oxopropoxy)quinoline complexes in other catalytic processes, such as oxidation or reduction reactions. Research has been conducted on quinoline-derived complexes in oxidation catalysis, for instance, using oxorhenium(V) complexes with quinoline carboxylic acid derivatives for the epoxidation of cyclooctene, but this does not extend to the specific compound of interest nih.gov.

Structural Studies of 8-(2-Oxopropoxy)quinoline Coordination Compounds

Typically, 8-hydroxyquinoline and its derivatives act as bidentate ligands, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. nih.govscirp.org The introduction of the 2-oxopropoxy group at the 8-position introduces an additional potential coordination site through the carbonyl oxygen. This could lead to different coordination modes, including potentially acting as a tridentate ligand, or the side chain influencing the steric and electronic properties of the primary N,O-coordination.

Structural analyses of related 8-hydroxyquinoline derivative complexes reveal key features of their coordination geometry. For instance, in half-sandwich rhodium and ruthenium complexes of 8-hydroxyquinoline-amino acid hybrids, the quinoline nitrogen and the hydroxylate oxygen coordinate to the metal center. nih.gov The coordination sphere in these complexes is often completed by other ligands, such as a chlorido co-ligand. nih.gov The geometry around the metal center is a crucial aspect of these studies. For example, copper(II) complexes with 8-hydroxyquinoline can adopt a square-planar geometry, while other divalent metal ions might form octahedral complexes, often by incorporating water molecules into the coordination sphere. scirp.org

Detailed structural parameters, such as bond lengths and angles, provide insight into the nature of the metal-ligand interactions. The table below presents representative crystallographic data for a coordination compound of a related 8-hydroxyquinoline derivative, illustrating the typical coordination environment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Metal Center | Rh(III) |

| Coordination Geometry | Distorted Octahedral |

| Rh-N Bond Length (Å) | ~2.1 |

| Rh-O Bond Length (Å) | ~2.0 |

| N-Rh-O Bite Angle (°) | ~80 |

Note: The data presented is for a representative Rhodium complex with an 8-hydroxyquinoline derivative and is intended to be illustrative of the general structural features of this class of compounds. nih.gov

The dihedral angle between the quinoline ring and other parts of the ligand, such as the coordination plane or other ligand components, is another important structural parameter that can be influenced by intramolecular interactions like hydrogen bonding. nih.gov

Ligand Design Principles for Enhanced Selectivity and Reactivity

The design of ligands is a cornerstone of modern coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and impart desired chemical or physical properties to the resulting complex. The principles of ligand design are multifaceted and include considerations of donor atom type, chelate ring size, steric hindrance, and electronic effects.

Preorganization and Chelate Ring Effects: One of the key principles in ligand design is preorganization. uncw.edu A ligand that is already in a conformation suitable for metal binding will form a more stable complex than a flexible ligand that needs to adopt a specific conformation upon coordination. uncw.edu For quinoline-based ligands, the rigid aromatic framework provides a degree of preorganization. The formation of a chelate ring upon coordination significantly enhances the stability of the complex, a phenomenon known as the chelate effect. The size of this chelate ring is crucial; five- and six-membered chelate rings are generally the most stable. uncw.edu Ligands that form six-membered chelate rings, for instance, may exhibit selectivity for smaller metal ions compared to those forming five-membered rings. uncw.edu

Electronic and Steric Tuning: The selectivity and reactivity of a ligand can be fine-tuned by modifying its electronic and steric properties. The introduction of electron-donating or electron-withdrawing substituents on the quinoline ring can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the complex. For instance, modifying the substituents on the quinoline ring has been shown to affect the luminescence properties of the resulting metal complexes. researchgate.net

In the context of 8-(2-Oxopropoxy)quinoline, the 2-oxopropoxy group can be strategically modified to enhance selectivity. For example, altering the length of the alkyl chain or introducing bulky groups could create steric hindrance that favors the binding of certain metal ions over others based on their ionic radii and preferred coordination geometries.

Introduction of Additional Functional Groups: Incorporating additional functional groups into the ligand framework is another powerful design strategy. These groups can provide secondary coordination sites, leading to higher coordination numbers and different complex geometries. They can also participate in non-covalent interactions, such as hydrogen bonding, which can stabilize the complex and influence its supramolecular assembly. nih.gov Furthermore, the addition of specific functional groups can be used to improve the solubility of the complexes in different solvents or to introduce specific biological activities. nih.gov The design of multi-target directed ligands, where a single molecule is engineered to interact with multiple biological targets, is an emerging paradigm in drug discovery that leverages these principles. acs.org

By systematically applying these design principles, it is possible to develop novel quinoline-based ligands, including derivatives of 8-(2-Oxopropoxy)quinoline, with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization of 8 2 Oxopropoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 8-(2-oxopropoxy)quinoline. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be meticulously mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For quinoline (B57606) derivatives, characteristic signals are observed in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system. The protons of the 2-oxopropoxy substituent will appear in the aliphatic region of the spectrum. The methylene (B1212753) protons (-O-CH₂-C(O)-) are expected to show a singlet, while the methyl protons (-C(O)-CH₃) will also present as a singlet, with their specific chemical shifts influenced by the electronegative oxygen and carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The quinoline ring system will exhibit a series of signals in the aromatic region (around 110-150 ppm). The carbonyl carbon of the ketone will be significantly downfield (typically >190 ppm), a characteristic feature of this functional group. The methylene carbon and the methyl carbon of the 2-oxopropoxy group will be found in the aliphatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra establish correlations between coupled protons, helping to trace the connectivity within the quinoline ring and the side chain. HSQC spectra correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, further confirming the three-dimensional structure.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Aromatic Protons | Quinoline Ring |

| Methylene Protons | -O-CH₂-C(O)- |

| Methyl Protons | -C(O)-CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in 8-(2-oxopropoxy)quinoline.

Infrared (IR) Spectroscopy: The IR spectrum of 8-(2-oxopropoxy)quinoline is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. The C-O-C stretching of the ether linkage will likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations of the quinoline moiety are often strong in the Raman spectrum. The symmetric stretching of the C=O group can also be observed.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Ketone C=O Stretch | 1700-1725 |

| Aromatic C=C Stretch | 1600-1450 |

| Ether C-O-C Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 8-(2-oxopropoxy)quinoline molecule. The quinoline ring system, being an aromatic chromophore, will exhibit characteristic absorption bands in the UV region. These absorptions are due to π→π* transitions within the conjugated system. The presence of the 2-oxopropoxy substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. The n→π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the stronger π→π* transitions. The specific λ_max values and molar absorptivities (ε) can be determined by analyzing the UV-Vis spectrum in a suitable solvent. For quinoline itself, absorption peaks are typically observed around 234 nm and 308 nm, corresponding to π→π* and n→π* transitions in the quinoline ring. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of 8-(2-oxopropoxy)quinoline. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals from the substituent group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing between ions with the same nominal mass but different elemental compositions.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) analysis of a single crystal of 8-(2-oxopropoxy)quinoline can provide the definitive three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. It also reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. The crystal structure of related quinoline derivatives has been determined, providing a basis for comparison. researchgate.net

Other Advanced Spectroscopic and Microscopic Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

While less common for routine characterization of small organic molecules, other advanced techniques can provide further insights into the solid-state properties of 8-(2-oxopropoxy)quinoline.

Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and surface topography of the crystalline material, providing information about crystal habit and size distribution.

Atomic Force Microscopy (AFM): AFM can provide even higher resolution images of the crystal surface, potentially revealing details at the nanoscale.

These advanced techniques, in combination, provide a comprehensive and detailed understanding of the chemical and physical properties of 8-(2-oxopropoxy)quinoline.

Theoretical and Computational Investigations of 8-(2-Oxopropoxy)quinoline

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific theoretical and computational studies exclusively focused on the compound 8-(2-Oxopropoxy)quinoline are not available in the published domain. While extensive computational research, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations, has been conducted on the broader class of quinoline derivatives, this body of work does not provide the specific data required to populate the requested article structure for 8-(2-Oxopropoxy)quinoline itself.

Theoretical and Computational Investigations of 8 2 Oxopropoxy Quinoline

Computational Modeling of Reaction Pathways and Transition States:Research modeling the reaction pathways and identifying transition states for reactions involving 8-(2-Oxopropoxy)quinoline is not available.

Therefore, in adherence to the strict requirement of focusing solely on 8-(2-Oxopropoxy)quinoline and avoiding information from outside the explicit scope, the requested article cannot be generated at this time.

Derivatives Synthesis and Functionalization of the 8 2 Oxopropoxy Quinoline Scaffold

Strategic Introduction of Substituents onto the Quinoline (B57606) Nucleus

Functionalization of the quinoline ring is a key strategy for expanding the chemical space of 8-(2-oxopropoxy)quinoline derivatives. rsc.org The electronic nature of the quinoline system—a fused benzene (B151609) and pyridine (B92270) ring—dictates its reactivity. Electrophilic aromatic substitution typically occurs on the more electron-rich benzene ring, while nucleophilic substitution is favored on the electron-deficient pyridine ring. The pre-existing 8-alkoxy group, being an activating ortho-, para-director, strongly influences the regioselectivity of electrophilic attack.

Electrophilic Aromatic Substitution: Classical electrophilic substitution reactions can be used to introduce substituents primarily at the C5 and C7 positions of the 8-(2-oxopropoxy)quinoline core. The ether oxygen at C8 activates these positions for attack by electrophiles. Theoretical studies on the parent 8-hydroxyquinoline (B1678124) molecule show that electron density is high across the carbocyclic ring, making multiple positions susceptible to substitution. researchgate.netorientjchem.org

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 5-halo and 5,7-dihalo derivatives.

Nitration: Treatment with a nitrating mixture (a combination of concentrated nitric and sulfuric acids) introduces nitro groups at the C5 and C7 positions. These nitro groups can be subsequently reduced to amines, providing a handle for further functionalization.

Suzuki Cross-Coupling: For aryl or heteroaryl substitution, the quinoline nucleus can first be halogenated (e.g., at position 5) and then subjected to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids. scispace.com

C-H Functionalization: Modern synthetic methods focusing on direct C-H activation offer a more atom-economical approach to functionalize the quinoline scaffold. mdpi.com Transition-metal catalysis (using metals like palladium, rhodium, or copper) allows for the regioselective introduction of a wide range of functional groups. nih.gov In the context of quinoline, the heterocyclic nitrogen atom can act as an intrinsic directing group, typically favoring functionalization at the C2 or C8 positions. mdpi.com Since the C8 position is already occupied in 8-(2-oxopropoxy)quinoline, C-H activation strategies can be tailored to target other positions, such as the distal C5 position, by employing specialized directing groups or catalytic systems. nih.gov

| Reaction Type | Typical Reagents | Target Position(s) | Introduced Group |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Br2 | 5, 7 | -Br |

| Nitration | HNO3 / H2SO4 | 5, 7 | -NO2 |

| Suzuki Coupling (post-halogenation) | Ar-B(OH)2, Pd catalyst, Base | 5, 7 | -Aryl |

| C-H Alkylation/Arylation | Alkenes/Aryl Halides, Pd/Rh/Cu catalyst | 2, 5 | -Alkyl / -Aryl |

Chemical Modifications of the 2-Oxopropoxy Side Chain for Diversification

The 2-oxopropoxy side chain contains a ketone carbonyl group, which is a highly versatile functional handle for a wide array of chemical transformations. jackwestin.comlibretexts.org Modifications at this site can introduce new structural motifs, alter polarity, and add hydrogen bonding capabilities, significantly diversifying the parent scaffold.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This transformation introduces a new stereocenter and a hydroxyl group that can act as a hydrogen bond donor or be used for further reactions, such as esterification.

Reductive Amination: This powerful reaction converts the ketone into a primary, secondary, or tertiary amine in a one-pot process. wikipedia.orgmdma.ch The ketone first reacts with an amine (e.g., ammonia (B1221849), a primary amine, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.comchemistrysteps.com This method is exceptionally useful for introducing nitrogen-containing functionalities.

Carbon-Carbon Bond Formation:

Aldol (B89426) and Claisen-Schmidt Condensations: The α-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking aldehydes or other ketones in an aldol reaction to form β-hydroxy ketones, which can be dehydrated to yield α,β-unsaturated ketones (enones). libretexts.org The reaction with aromatic aldehydes is specifically known as the Claisen-Schmidt condensation.

Grignard and Organolithium Reactions: Addition of Grignard (R-MgX) or organolithium (R-Li) reagents to the carbonyl carbon creates a new carbon-carbon bond and results in a tertiary alcohol upon workup. jackwestin.com

Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide in the Wittig reaction, allowing for the introduction of a variety of substituted vinyl groups.

| Reaction Type | Key Reagents | Initial Functional Group | Resulting Functional Group |

|---|---|---|---|

| Reduction | NaBH4, LiAlH4 | Ketone (C=O) | Secondary Alcohol (-CH(OH)-) |

| Reductive Amination | R-NH2, NaBH3CN | Ketone (C=O) | Amine (-CH(NHR)-) |

| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., NaOH) | Ketone (C=O) | α,β-Unsaturated Ketone |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone (C=O) | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Ketone (C=O) | Alkene (-C(=CHR)-) |

Integration of 8-(2-Oxopropoxy)quinoline into Larger Molecular Architectures

The 8-(2-oxopropoxy)quinoline unit can serve as a robust building block for the construction of more complex supramolecular structures, such as macrocycles, polymers, and metal-organic frameworks (MOFs). nih.gov Its utility stems from the chelating ability of the 8-alkoxy and quinoline nitrogen atoms and the potential for covalent linkages through either the quinoline ring or the side chain.

The nitrogen atom at position 1 and the ether oxygen at position 8 form a bidentate chelation site capable of coordinating with a variety of metal ions. nih.gov This property, inherited from the parent 8-hydroxyquinoline, allows for the assembly of metallosupramolecular structures. researchgate.net By designing derivatives of 8-(2-oxopropoxy)quinoline with additional coordinating groups, it is possible to create ligands for multi-metallic complexes or nodes for building extended MOFs. nih.govresearchgate.net For instance, functionalizing the quinoline ring at the C5 position with a carboxylic acid would yield a ligand capable of forming porous frameworks with tunable luminescent properties. nih.gov

Furthermore, bifunctional derivatives of 8-(2-oxopropoxy)quinoline can act as monomers in polymerization reactions. For example, a 5,7-dibromo-substituted derivative could undergo polycondensation via repeated Suzuki or Sonogashira cross-coupling reactions to form conjugated polymers. Alternatively, modification of the side chain to introduce a polymerizable group, such as a hydroxyl or amino group that is then converted to an acrylate (B77674) or acrylamide, would allow for its incorporation into vinyl-type polymers. These materials could integrate the photophysical or metal-binding properties of the quinoline moiety into a macromolecular system. rsc.org

Macrocycle synthesis can also be achieved. nih.gov For instance, two molecules of an 8-(2-oxopropoxy)quinoline derivative functionalized with a reactive group (e.g., an amine on the side chain and a formyl group at C2 on the ring) could undergo a [2+2] cyclocondensation reaction to form a macrocyclic imine, which could be subsequently reduced.

Development of Libraries of 8-(2-Oxopropoxy)quinoline-Based Compounds for Chemical Screening

The quinoline scaffold is highly valued in drug discovery, and the systematic synthesis of libraries of related compounds is a cornerstone of modern high-throughput screening (HTS) campaigns. researchgate.netnih.gov The 8-(2-oxopropoxy)quinoline core is an excellent starting point for creating a focused combinatorial library by leveraging the diverse chemical reactions described in the preceding sections.

A common strategy for library design involves a central scaffold with several points of diversification. For 8-(2-oxopropoxy)quinoline, these points are:

R¹ and R² on the Quinoline Nucleus: Positions C5 and C7 can be functionalized using electrophilic substitution or cross-coupling reactions.

R³ on the Side Chain: The ketone can be transformed into a wide variety of functional groups (alcohols, amines, alkenes, etc.).

By employing a combinatorial approach, a small set of core quinoline building blocks can be reacted with a larger set of reagents that modify the side chain. For example, starting with five different 5,7-disubstituted quinoline cores and reacting each with reagents for ten different side-chain modifications (e.g., ten different amines in a reductive amination reaction) would rapidly generate a library of 50 unique compounds.

Modern library design is often guided by computational, or in silico, methods. mdpi.comresearchgate.net A virtual library of potential 8-(2-oxopropoxy)quinoline derivatives can be generated and screened against a biological target using molecular docking. nih.gov Physicochemical properties, such as solubility, lipophilicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, can also be predicted to help prioritize which compounds to synthesize. tandfonline.com This integrated approach of computational design followed by combinatorial synthesis and HTS accelerates the discovery of novel bioactive agents. rsc.orgnih.gov

Future Research Directions and Unexplored Avenues in 8 2 Oxopropoxy Quinoline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of quinoline (B57606) derivatives often involves methods like the Skraup, Friedländer, or Doebner-von Miller reactions, which can have limitations regarding functional group tolerance and environmental impact. nih.govresearchgate.net The typical synthesis of 8-(2-oxopropoxy)quinoline involves the alkylation of 8-hydroxyquinoline (B1678124). Future research should pivot towards developing more sophisticated and efficient synthetic strategies.

Furthermore, exploring novel energy sources such as microwave irradiation or ultrasound could accelerate reaction times and improve efficiency, aligning with the principles of green chemistry. nih.gov The focus should be on atom economy, minimizing the use of hazardous reagents and solvents, and designing processes that are both scalable and sustainable.

Table 1: Comparison of Synthetic Approaches for 8-(2-Oxopropoxy)quinoline

| Feature | Current Methodologies | Future Research Focus |

| Approach | Stepwise alkylation of 8-hydroxyquinoline | One-pot, multicomponent reactions (MCRs) |

| Catalysis | Often relies on stoichiometric bases | Green catalysts (e.g., organocatalysts, biocatalysts) |

| Efficiency | Moderate yields, multiple purification steps | High yields, minimal workup, high atom economy |

| Conditions | Conventional heating, organic solvents | Microwave/ultrasound assistance, benign solvents |

| Sustainability | Use of potentially hazardous reagents | Focus on renewable feedstocks and safer chemicals |

Discovery of New Catalytic Applications for 8-(2-Oxopropoxy)quinoline Complexes

The 8-hydroxyquinoline moiety is an exceptional chelating agent, forming stable complexes with a wide range of metal ions. nih.gov This property makes 8-(2-oxopropoxy)quinoline an attractive ligand for developing novel catalysts. While copper-quinoline complexes have been studied for their catecholase activity, the catalytic potential of 8-(2-oxopropoxy)quinoline complexes remains largely untapped. mdpi.com

Future investigations should systematically synthesize and characterize metal complexes of 8-(2-oxopropoxy)quinoline with various transition metals (e.g., Rh, Ru, Pd, Co). researchgate.netnih.govorganic-chemistry.org These new complexes should be screened for catalytic activity in a broad spectrum of organic transformations. A particularly promising area is asymmetric catalysis, where chiral versions of the ligand could be designed to induce enantioselectivity in reactions like hydrogenations, epoxidations, and carbon-carbon bond formations. rsc.org

Another frontier is the application of these complexes in C–H bond activation and functionalization, a field that offers efficient ways to modify complex molecules. researchgate.netrsc.org The unique electronic and steric environment provided by the 8-(2-oxopropoxy)quinoline ligand could lead to catalysts with novel reactivity and selectivity. Their potential in polymerization reactions and as electrocatalysts for energy-related processes also warrants exploration.

Table 2: Potential Catalytic Frontiers for 8-(2-Oxopropoxy)quinoline Complexes

| Catalysis Type | Target Reactions | Potential Advantages |

| Asymmetric Catalysis | Hydrogenation, Aldol (B89426) Addition, Michael Addition | Access to enantiomerically pure compounds |

| C–H Functionalization | Arylation, Alkylation at unactivated positions | Increased synthetic efficiency, novel bond formations |

| Oxidation Catalysis | Epoxidation of olefins, alcohol oxidation | Selective and environmentally friendly oxidation methods |

| Polymerization | Ring-opening polymerization, olefin polymerization | Control over polymer architecture and properties |

Advanced Mechanistic Insights into Complex Reaction Systems

To move beyond trial-and-error discovery, a deep mechanistic understanding of how 8-(2-oxopropoxy)quinoline complexes function in catalytic cycles is essential. Future research must integrate advanced analytical techniques to probe reaction pathways in detail.

The use of in-situ spectroscopy (e.g., NMR, IR, Raman) can provide real-time snapshots of the catalyst's state, identifying key intermediates and transition states. This allows for a direct observation of the catalyst at work, revealing crucial information about activation, turnover, and deactivation pathways.

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov DFT calculations can map out entire catalytic cycles, predict reaction barriers, and explain observed selectivities. nih.govmdpi.com By modeling the interaction between the catalyst, substrates, and solvent, researchers can gain insights that are difficult or impossible to obtain through experiments alone. The combination of these theoretical predictions with experimental validation will be paramount. consensus.app

Exploration of 8-(2-Oxopropoxy)quinoline as a Building Block in Complex Chemical Synthesis

The quinoline nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. researchgate.netnumberanalytics.com 8-(2-Oxopropoxy)quinoline is not just a ligand; its structure contains multiple reactive sites, making it a versatile building block for constructing more complex molecules. numberanalytics.com

The ketone functionality in the side chain is a prime handle for various transformations, including aldol condensations, Wittig reactions, and reductive aminations, allowing for the elaboration of the side chain. The quinoline ring itself can undergo electrophilic substitution, typically at the 5- and 7-positions, or be functionalized via metal-catalyzed cross-coupling reactions. organic-chemistry.org

Future work should focus on developing synthetic strategies that leverage these reactive sites to build novel molecular architectures. This could involve intramolecular cyclizations to form new fused heterocyclic systems or using the compound as a scaffold to attach other pharmacologically active moieties, creating hybrid molecules with potentially synergistic effects. The goal is to establish 8-(2-oxopropoxy)quinoline as a readily available and versatile platform for diversity-oriented synthesis.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most significant breakthroughs in the chemistry of 8-(2-oxopropoxy)quinoline will emerge from a holistic research strategy that tightly integrates synthesis, spectroscopy, and computational science. mdpi.comamanote.com This synergistic approach creates a powerful feedback loop for discovery and optimization.

In this model, computational studies can predict promising new ligand derivatives or catalytic applications. nih.gov Synthetic chemists can then target these molecules for synthesis. nih.gov The resulting compounds and their catalytic performance would be rigorously analyzed using advanced spectroscopic techniques. These experimental findings would then feed back into the computational models, refining their predictive accuracy. nih.gov

This iterative cycle of in-silico design, chemical synthesis, and detailed characterization will accelerate the pace of innovation, leading to the rational design of new catalysts and materials based on the 8-(2-oxopropoxy)quinoline framework. Such an integrated methodology represents the future of chemical research, enabling a more efficient and insightful exploration of complex molecular systems.

Q & A

Basic: What are the common synthetic routes for 8-(2-Oxopropoxy)quinoline, and how do reaction conditions influence yield?

The synthesis of 8-(2-Oxopropoxy)quinoline typically involves nucleophilic substitution or etherification reactions. For example, 8-hydroxyquinoline derivatives can be modified by reacting with 2-bromopropanone or similar electrophilic agents under alkaline conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and base selection (e.g., K₂CO₃ or NaH) significantly impact yield. Evidence from analogous compounds like 8-ethoxyquinoline shows that using ethyl p-toluenesulfonate as an alkylating agent in anhydrous conditions improves regioselectivity and reduces side reactions .

Advanced: How can conflicting NMR data for 8-(2-Oxopropoxy)quinoline derivatives be resolved?

Conflicting NMR signals may arise from tautomerism or dynamic equilibria, as seen in 8-hydroxyquinoline derivatives, where hydroxyl and zwitterionic forms coexist . To resolve ambiguities:

- Perform variable-temperature NMR to identify shifting proton signals.

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns.

- Compare with X-ray crystallography data (if available) to confirm molecular geometry. Computational methods (DFT) can also predict chemical shifts and validate experimental data .

Basic: Which spectroscopic techniques are essential for characterizing 8-(2-Oxopropoxy)quinoline?

Key techniques include:

- UV-Vis Spectroscopy : To analyze π→π* transitions and assess electronic effects of the 2-oxopropoxy substituent .

- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- ¹H/¹³C NMR : Assigns proton environments and verifies substitution patterns. For example, the quinoline ring protons exhibit distinct splitting patterns due to anisotropic effects .

Advanced: What strategies optimize the regioselectivity in synthesizing 8-(2-Oxopropoxy)quinoline derivatives?

Regioselectivity challenges arise from competing O- vs. N-alkylation. Strategies include:

- Protecting Groups : Temporarily block the quinoline nitrogen with acetyl or tosyl groups before alkylation.

- Metal Catalysis : Use Cu(I) or Pd(0) catalysts to direct substitution to the oxygen atom.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor O-alkylation by stabilizing transition states. Evidence from click chemistry syntheses of 8-alkoxyquinolines supports these approaches .

Basic: What thermodynamic properties of 8-hydroxyquinoline derivatives are critical for predicting stability?

Thermodynamic data such as:

- Enthalpy of Fusion (ΔHfus) : Determines phase stability under experimental conditions.

- pKa Values : Influence solubility and protonation states in aqueous media (e.g., pKa ~9.9 for 8-hydroxyquinoline) .

- Thermal Degradation Profiles : TGA/DSC analyses reveal decomposition temperatures, critical for storage and reaction planning. Adiabatic calorimetry studies on similar compounds highlight the importance of these parameters .

Advanced: How to analyze acid-catalyzed rearrangement byproducts in 8-(alkoxy)quinoline reactions?

Acid treatment of 8-(alkoxy)quinolines can lead to cyclization or spiro-compound formation. For example, 8-(cycloalkenyloxy)quinolines undergo rearrangements to benzofuroquinolines under HCl . To analyze byproducts:

- Use LC-MS or GC-MS to identify molecular weights and fragmentation patterns.

- Employ X-ray crystallography to resolve complex structures.

- Perform kinetic studies to map reaction pathways and optimize conditions (e.g., pH, temperature) to minimize undesired products .

Basic: What are the key considerations for handling 8-(2-Oxopropoxy)quinoline in experimental settings?

- Toxicity : While specific data for 8-(2-Oxopropoxy)quinoline is limited, treat it as a potential irritant (based on analogs like 7-(2-ethoxyethoxy)quinoline). Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store in anhydrous, dark conditions to prevent hydrolysis or photodegradation.

- Waste Disposal : Follow institutional guidelines for halogenated or nitrogen-containing waste .

Advanced: How to design 8-(2-Oxopropoxy)quinoline derivatives for enhanced bioactivity using computational methods?

- Docking Studies : Model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) to optimize substituent placement .

- QSAR Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity data.

- Click Chemistry : Introduce triazole or glycosyl moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.